Tritrans,heptacis-undecaprenyl phosphate
Description
Properties
Molecular Formula |
C55H91O4P |
|---|---|
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
InChI Key |
UFPHFKCTOZIAFY-RTRZQXHFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthesis of Tritrans,heptacis Undecaprenyl Phosphate and Its Precursors
Initial Isoprenoid Building Blocks
All isoprenoids, including tritrans,heptacis-undecaprenyl phosphate (B84403), are synthesized from the five-carbon monomers isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Bacteria utilize one of two distinct and independent pathways to produce these essential building blocks: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. microbiologyresearch.orgnih.gov The distribution of these pathways varies among different bacterial species, with the MEP pathway being more prevalent in bacteria, while the MVA pathway is characteristic of eukaryotes and archaea. microbiologyresearch.orgportlandpress.com
The MVA pathway, also known as the HMG-CoA reductase pathway, commences with acetyl-CoA as the primary substrate. metwarebio.com A series of enzymatic reactions leads to the synthesis of mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. metwarebio.com IPP can then be isomerized to DMAPP. nih.gov
The key steps in the MVA pathway are as follows:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. metwarebio.com
A third acetyl-CoA molecule is added to acetoacetyl-CoA to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com
HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. nih.gov
Mevalonate is then phosphorylated twice and subsequently decarboxylated to produce IPP. nih.gov
While predominant in eukaryotes, the MVA pathway is also utilized by some bacteria, including certain pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae. portlandpress.com
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Function |
|---|---|
| Acetyl-CoA acetyltransferase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.com |
| HMG-CoA synthase | Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com |
| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. nih.gov |
| Mevalonate kinase | Phosphorylates mevalonate. researchgate.net |
| Phosphomevalonate kinase | Further phosphorylates phosphomevalonate. researchgate.net |
| Diphosphomevalonate decarboxylase | Decarboxylates diphosphomevalonate to produce isopentenyl diphosphate (IPP). researchgate.net |
This table provides a summary of the primary enzymes involved in the MVA pathway and their respective roles in the synthesis of isoprenoid precursors.
The MEP pathway, also referred to as the non-mevalonate pathway, is the primary route for isoprenoid precursor biosynthesis in most bacteria, including Escherichia coli. nih.govoup.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov
The initial committed step in this pathway is the formation of 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.org A series of subsequent enzymatic reactions converts MEP into IPP and DMAPP. nih.gov The MEP pathway is absent in humans, making its enzymes attractive targets for the development of novel antibiotics. nih.gov
Table 2: Key Intermediates of the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway
| Intermediate | Description |
|---|---|
| 1-Deoxy-D-xylulose 5-phosphate (DXP) | Formed from the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.gov |
| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | The first committed intermediate of the pathway, formed from DXP. nih.govwikipedia.org |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | Formed from the reaction of MEP with CTP. nih.gov |
| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME2P) | Formed by the phosphorylation of CDP-ME. nih.gov |
| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | Formed by the cyclization of CDP-MEP. nih.gov |
| 4-Hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) | An intermediate that can activate human Vγ9/Vδ2 T cells. microbiologyresearch.orgnih.gov |
This table outlines the key metabolic intermediates in the MEP pathway leading to the synthesis of IPP and DMAPP.
Undecaprenyl Diphosphate (C55-PP) Synthesis
Once IPP and DMAPP are synthesized, they serve as the building blocks for the formation of longer-chain isoprenoids. The synthesis of undecaprenyl diphosphate (C55-PP) is a crucial step in the pathway to tritrans,heptacis-undecaprenyl phosphate.
Undecaprenyl pyrophosphate synthase (UppS), a cis-prenyltransferase, catalyzes the synthesis of undecaprenyl diphosphate (C55-PP). nih.govproteopedia.org This enzyme facilitates the sequential condensation of eight molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP). nih.govasm.org FPP itself is formed from the condensation of two molecules of IPP with one molecule of DMAPP. The reaction catalyzed by UppS results in the formation of a 55-carbon lipid with a diphosphate group. asm.org
The enzymatic action of UppS is highly specific, resulting in the formation of undecaprenyl diphosphate with a defined stereochemistry. The product, tritrans,heptacis-undecaprenyl diphosphate, contains three trans double bonds and seven cis double bonds. umaryland.edu This specific stereochemical configuration is critical for its biological function as a lipid carrier in the bacterial cell membrane.
Formation of this compound from Undecaprenyl Diphosphate
The final step in the de novo synthesis of this compound is the dephosphorylation of undecaprenyl diphosphate (C55-PP). asm.orgtandfonline.comresearchgate.net This reaction is catalyzed by one or more undecaprenyl pyrophosphate phosphatases. researchgate.net In E. coli, several enzymes have been identified that can perform this function, including BacA and members of the phosphatidic acid phosphatase (PAP2) family such as PgpB and YbjG. tandfonline.comresearchgate.netnih.gov
This dephosphorylation is essential, as the monophosphate form, this compound (also known as undecaprenyl phosphate or C55-P), is the active lipid carrier that accepts sugar residues for the biosynthesis of cell wall components like peptidoglycan. tandfonline.comnih.gov The dephosphorylation can occur as part of the de novo synthesis pathway or in a recycling pathway where C55-PP is released after transferring its sugar cargo and is then converted back to the active C55-P form. asm.orgtandfonline.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Isopentenyl diphosphate |
| Dimethylallyl diphosphate |
| Mevalonate |
| 2-C-methyl-D-erythritol 4-phosphate |
| Undecaprenyl diphosphate |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| 3-hydroxy-3-methylglutaryl-CoA |
| Farnesyl diphosphate |
| Pyruvate |
| Glyceraldehyde 3-phosphate |
| 1-Deoxy-D-xylulose 5-phosphate |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate |
Dephosphorylation Mechanisms by Undecaprenyl Diphosphate Phosphatases
The conversion of undecaprenyl diphosphate (C55-PP) to undecaprenyl phosphate (C55-P) is a critical step, required for both the initial synthesis of the carrier lipid and for its recycling after each round of glycan polymerization. asm.orgnih.govpsu.edu In bacteria such as Escherichia coli, this reaction is catalyzed by at least four distinct integral membrane proteins that act as undecaprenyl diphosphate phosphatases. nih.govnih.gov These enzymes belong to two unrelated protein families: the BacA family and the phosphatidic acid phosphatase type 2 (PAP2) superfamily. nih.govnih.gov The presence of multiple enzymes with this function highlights its importance for cell viability. asm.orgnih.gov While none of the individual enzymes are essential, the simultaneous inactivation of the key phosphatases is lethal to the cell. asm.orgnih.gov
PAP2 Superfamily Enzymes (e.g., YbjG, LpxT, PgpB, HupA)
The phosphatidic acid phosphatase type 2 (PAP2) superfamily is a large and diverse group of enzymes found across all kingdoms of life. asm.orgnih.gov Members involved in undecaprenyl phosphate metabolism are integral membrane proteins characterized by a conserved three-motif signature sequence: K(X₆)RP-(X₁₂₋₅₄)-PSGH-(X₃₁₋₅₄)-SR(X₅)H(X₃)D. asm.orgnih.govtandfonline.com In contrast to BacA, the active sites of the PAP2 enzymes face the periplasmic space, suggesting their primary role is in the recycling of C55-PP that is released in the periplasm after a glycan unit has been transferred to a growing polymer chain. asm.orgnih.govnih.gov
Several PAP2 enzymes with undecaprenyl diphosphate phosphatase activity have been identified:
YbjG : This protein in E. coli functions as an undecaprenyl diphosphate phosphatase. ecmdb.cauniprot.org Overexpression of ybjG leads to increased resistance to bacitracin. ecmdb.cauniprot.org Together with BacA and PgpB, it is essential for the viability of E. coli, demonstrating functional redundancy. asm.orgnih.gov
LpxT : Originally identified as YeiU in E. coli, LpxT is a bifunctional enzyme. uniprot.org While it possesses in vitro undecaprenyl-diphosphate phosphatase activity, its primary role in vivo is believed to be that of a phosphotransferase. tandfonline.comuniprot.org LpxT catalyzes the transfer of the terminal phosphate group from C55-PP directly to the 1-position of lipid A, resulting in the formation of lipid A 1-diphosphate. uniprot.orgnih.govetsu.edu This activity links the recycling of the lipid carrier directly to the modification of lipopolysaccharides. nih.gov
PgpB : First characterized as a phosphatidylglycerol phosphate phosphatase involved in membrane phospholipid synthesis, PgpB also exhibits broad substrate specificity, including the ability to dephosphorylate C55-PP. nih.govpnas.orgebi.ac.uk PgpB can sequentially dephosphorylate diacylglycerol diphosphate to phosphatidic acid and then to diacylglycerol. tandfonline.com Its role in C55-P metabolism appears to be part of the periplasmic recycling pathway. asm.org
HupA : In Helicobacter pylori, which lacks a BacA homolog, HupA serves as the primary undecaprenyl diphosphate phosphatase. nih.gov This PAP2 enzyme is also bifunctional, acting as a phosphatidylglycerol phosphate phosphatase. nih.govnih.govplos.org Although not essential for in vitro growth, HupA is crucial for the bacterium's ability to colonize the stomach in vivo. nih.govnih.gov
| Enzyme | Organism Example | Primary Function(s) | Superfamily |
| YbjG | Escherichia coli | Undecaprenyl diphosphate phosphatase; involved in C55-PP recycling. nih.govecmdb.ca | PAP2 |
| LpxT (YeiU) | Escherichia coli | Transfers phosphate from C55-PP to lipid A; minor phosphatase activity. uniprot.orgnih.gov | PAP2 |
| PgpB | Escherichia coli | Phosphatidylglycerol phosphate phosphatase; undecaprenyl diphosphate phosphatase. nih.govtandfonline.comebi.ac.uk | PAP2 |
| HupA | Helicobacter pylori | Main undecaprenyl diphosphate phosphatase; phosphatidylglycerol phosphate phosphatase. nih.govnih.gov | PAP2 |
Alternative Pathway: Phosphorylation of Undecaprenol (B103720) (Und-OH)
An alternative pathway for the synthesis of undecaprenyl phosphate exists, which involves the direct phosphorylation of undecaprenol (Und-OH or C55-OH). nih.gov This pathway is particularly prominent in Gram-positive bacteria, where undecaprenol is found in significant quantities and is thought to act as a storage pool for the lipid carrier. wikipedia.orgnih.govnih.gov In contrast, undecaprenol has not been detected in Gram-negative bacteria like E. coli. asm.orgwikipedia.orgacs.org
The enzyme responsible for this phosphorylation is undecaprenol kinase (UK). nih.govwikipedia.org This enzyme is a homolog of the diacylglycerol kinase (DgkA) from E. coli. nih.govnih.gov Research on the undecaprenol kinase from Streptococcus mutans has revealed that it is a bifunctional enzyme. nih.govacs.org In addition to catalyzing the ATP-dependent phosphorylation of undecaprenol to form undecaprenyl phosphate, it can also catalyze the reverse reaction: the dephosphorylation of undecaprenyl phosphate back to undecaprenol. nih.govacs.orgnih.gov This dual activity allows for tight regulation of the pool of active lipid carriers, which is crucial for cell wall synthesis in Gram-positive bacteria. nih.gov
| Pathway | Description | Key Enzyme | Enzyme Function | Predominant in |
| Phosphorylation of Undecaprenol | Direct phosphorylation of Und-OH to C55-P. wikipedia.orgnih.gov | Undecaprenol Kinase (UK) | Bifunctional: Phosphorylates Und-OH and dephosphorylates C55-P. nih.govacs.orgnih.gov | Gram-positive bacteria nih.govnih.gov |
Metabolic Cycling and Recycling of Tritrans,heptacis Undecaprenyl Phosphate
The Undecaprenyl Phosphate (B84403) Cycle in Glycan Polymer Biogenesis
The fundamental role of undecaprenyl phosphate is to transport hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane. asm.orgnih.gov This process occurs through a well-defined cycle. The cycle initiates on the cytoplasmic face of the membrane, where an enzyme transfers a sugar-phosphate moiety from a nucleotide-sugar donor (like UDP-N-acetylmuramic acid-pentapeptide in peptidoglycan synthesis) to UndP. wikipedia.orgresearchgate.netoup.com This reaction forms a pyrophosphate linkage, resulting in an undecaprenyl pyrophosphate-linked intermediate (UndPP-glycan), such as Lipid I in the case of peptidoglycan synthesis. wikipedia.orgresearchgate.net
This initial intermediate is often further elaborated by the addition of more sugar units; for instance, the addition of N-acetylglucosamine (NAG) to Lipid I forms Lipid II. wikipedia.org The resulting UndPP-disaccharide-pentapeptide (Lipid II) is then translocated across the cytoplasmic membrane by a flippase. nih.govwikipedia.org On the periplasmic side, the glycan unit is transferred to a growing polymer chain, a reaction catalyzed by polymerases like penicillin-binding proteins (PBPs) for peptidoglycan. researchgate.netnih.gov This transfer event releases undecaprenyl pyrophosphate (UndPP) as a byproduct of the polymerization reaction. nih.govnih.gov For the cycle to continue and support further biosynthesis, this UndPP must be recycled back to its active monophosphate form. wikipedia.orgoup.com
Pyrophosphate Hydrolysis and Regeneration of Undecaprenyl Phosphate for Reuse
The regeneration of undecaprenyl phosphate from undecaprenyl pyrophosphate is a critical dephosphorylation step essential for sustaining cell wall synthesis. wikipedia.orgoup.compsu.edu This reaction, the hydrolysis of the terminal phosphate from UndPP, is catalyzed by specific integral membrane phosphatases. nih.govtandfonline.com This recycling is crucial because the de novo synthesis of UndP is complex and the total amount of the carrier lipid is kept at low levels in the membrane. researchgate.netnih.gov
Two distinct families of enzymes are primarily responsible for this vital recycling step:
BacA (UppP): This enzyme was one of the first identified UndPP phosphatases and accounts for a significant portion of this activity in bacteria like Escherichia coli. psu.edunih.govnih.gov
Type-2 Phosphatidic Acid Phosphatase (PAP2) Family: This superfamily includes several enzymes, such as PgpB, YbjG, and LpxT in E. coli, which also exhibit UndPP phosphatase activity. nih.govnih.govtandfonline.com
Structural and functional studies have shown that the active sites of these phosphatases are located on the periplasmic side of the cytoplasmic membrane. nih.govtandfonline.comnih.gov This topology is consistent with their role in recycling the UndPP that is released in the periplasm after it has delivered its glycan cargo for polymerization. nih.govnih.gov The dephosphorylation of UndPP yields UndP, which is then thought to be flipped back to the cytoplasmic leaflet to participate in another round of glycan transport. nih.govnih.gov The presence of at least one of these UPP phosphatases is essential for bacterial growth. nih.gov
Mechanisms for Carrier Lipid Pool Maintenance and Replenishment
Maintaining a sufficient pool of free, usable undecaprenyl phosphate is paramount for bacterial survival. When demand is high or when intermediates accumulate, the limited pool of UndP can become depleted, threatening essential processes like peptidoglycan synthesis. asm.orgresearchgate.net Bacteria have evolved sophisticated stress-response systems and dedicated enzymes to monitor and replenish the UndP pool. asm.orgnih.gov This ensures that the carrier lipid is available and prioritized for the most critical pathways, particularly cell wall construction. asm.orgnih.govresearchgate.net
Under conditions of cellular stress, such as the accumulation of specific UndP- or UndPP-linked intermediates, bacteria can activate salvage pathways to release the trapped lipid carrier. asm.orgresearchgate.net In Bacillus subtilis, the SigM stress-response sigma factor is activated when the free UndP pool is low, in turn upregulating genes that help restore the pool. asm.orgnih.gov Among these are genes encoding two recently identified hydrolase enzymes, UshA and UpsH, which liberate UndP from dead-end intermediates. asm.orgnih.govresearchgate.net
UshA (YqjL): This enzyme is an α/β-hydrolase that acts on undecaprenyl-monophosphate-linked sugars (UndP-sugars). asm.orgnih.govresearchgate.net For example, when intermediates of lipoteichoic acid glycosylation like UndP-GlcNAc accumulate, UshA becomes critical for cleaving the sugar and liberating free UndP for reuse. researchgate.netasm.org
UpsH (YpbG): This enzyme belongs to the metallophosphoesterase family and has a different substrate specificity. asm.orgnih.govresearchgate.net UpsH releases UndP from undecaprenyl-diphosphate-linked polymers, such as those involved in the synthesis of wall teichoic acids. asm.orgresearchgate.net It does not, however, act on peptidoglycan precursors like Lipid II. asm.orgnih.gov UpsH becomes essential for viability when these UndPP-linked secondary wall polymer intermediates build up. nih.govresearchgate.net
These findings demonstrate a sophisticated quality control system where distinct enzymes are deployed to salvage the precious UndP carrier from different types of stalled biosynthetic intermediates, thereby maintaining the integrity of cell envelope synthesis. asm.orgnih.gov
Data Tables
Table 1: Enzymes for Undecaprenyl Phosphate Liberation from Trapped Intermediates in B. subtilis
| Enzyme | Gene Name | Enzymatic Class | Substrate | Function |
| UshA | YqjL | α/β-hydrolase | Undecaprenyl-monophosphate-linked sugars (e.g., UndP-GlcNAc) asm.orgresearchgate.net | Liberates UndP when UndP-sugar intermediates accumulate asm.orgasm.org |
| UpsH | YpbG | Metallophosphoesterase | Undecaprenyl-diphosphate-linked wall teichoic acid polymers asm.orgresearchgate.net | Releases UndP when UndPP-linked polymer intermediates accumulate asm.orgnih.gov |
Table 2: Pool Sizes of Undecaprenyl Phosphate and Derivatives in Bacteria
| Compound | Escherichia coli (nmol/g dry weight) | Staphylococcus aureus (nmol/g dry weight) |
| Undecaprenyl phosphate (UndP) | ~75 researchgate.net | ~50 researchgate.net |
| Undecaprenyl pyrophosphate (UndPP) | ~270 researchgate.net | ~150 researchgate.net |
| Undecaprenol (B103720) (UndOH) | Not detected (<1) researchgate.net | ~70 researchgate.net |
Functional Roles of Tritrans,heptacis Undecaprenyl Phosphate in Prokaryotic Cell Envelope Biogenesis
Peptidoglycan (PG) Synthesis
Undecaprenyl phosphate (B84403) is the designated lipid carrier for the assembly and transport of peptidoglycan (PG) precursors, a process fundamental to bacterial survival as PG provides structural integrity and protects against osmotic lysis. wikipedia.orglibretexts.org The Und-P cycle involves its phosphorylation and dephosphorylation as it shuttles PG monomers from the cytoplasm to the periplasm. wikipedia.org
The membrane-associated steps of PG synthesis begin with the creation of two critical lipid-linked intermediates, Lipid I and Lipid II, on the cytoplasmic face of the membrane.
The formation of Lipid I is the first committed membrane step. oup.comoup.com It is catalyzed by the integral membrane enzyme MraY, which transfers the phospho-N-acetylmuramic acid-pentapeptide (phospho-MurNAc-pentapeptide) moiety from the soluble cytoplasmic precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate. nih.govnih.gov This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, known as Lipid I, and the release of uridine (B1682114) monophosphate (UMP). oup.comoup.comumaryland.edu
Following the synthesis of Lipid I, the enzyme MurG, a glycosyltransferase, catalyzes the next step: the addition of N-acetylglucosamine (GlcNAc). nih.gov MurG transfers a GlcNAc residue from UDP-GlcNAc to Lipid I, forming undecaprenyl-pyrophosphoryl-disaccharide-pentapeptide, or Lipid II. tandfonline.comwikipedia.org Lipid II is the complete monomeric building block of the peptidoglycan polymer. wikipedia.org This entire assembly process occurs with the undecaprenyl tail of the molecule anchored in the cytoplasmic membrane. wikipedia.org
Table 1: Key Molecules in Lipid I and Lipid II Formation
| Molecule | Type | Function |
|---|---|---|
| Tritrans,heptacis-undecaprenyl phosphate (Und-P) | Lipid Carrier | Accepts the PG precursor from the cytoplasm. oup.com |
| UDP-MurNAc-pentapeptide | Precursor | Provides the MurNAc-pentapeptide unit. nih.gov |
| MraY | Enzyme (Transferase) | Catalyzes the formation of Lipid I. nih.govoup.com |
| Lipid I | Intermediate | Und-PP-linked MurNAc-pentapeptide. nih.govoup.com |
| UDP-GlcNAc | Precursor | Provides the GlcNAc unit. tandfonline.com |
| MurG | Enzyme (Glycosyltransferase) | Catalyzes the formation of Lipid II. nih.gov |
| Lipid II | Intermediate | Complete Und-PP-linked PG monomer. tandfonline.comwikipedia.org |
Once synthesized on the inner leaflet of the cytoplasmic membrane, the complete PG precursor, Lipid II, must be transported to the outer leaflet to be incorporated into the growing peptidoglycan sacculus. nih.govbiorxiv.org This translocation of the large, hydrophilic disaccharide-pentapeptide headgroup across the hydrophobic membrane is a critical step facilitated by a dedicated flippase. tandfonline.comquizlet.com
Research has identified the integral membrane protein MurJ as the primary flippase responsible for moving Lipid II from the cytoplasmic side to the periplasmic side of the membrane. nih.govnih.gov After Lipid II is flipped, its disaccharide-pentapeptide unit is incorporated into the expanding peptidoglycan chain by penicillin-binding proteins. tandfonline.com This polymerization reaction releases undecaprenyl pyrophosphate (Und-PP) on the periplasmic face of the membrane. tandfonline.comnih.gov To complete the cycle, Und-PP is dephosphorylated to regenerate Und-P, which is then translocated back to the cytoplasmic side to participate in another round of precursor transport. wikipedia.orgbiorxiv.org
Lipopolysaccharide (LPS) O-Antigen Biosynthesis
In Gram-negative bacteria, undecaprenyl phosphate also serves as the lipid carrier for the biosynthesis of the O-antigen, the outermost, highly variable component of lipopolysaccharide. tandfonline.comwikipedia.org The synthesis and assembly of the O-antigen polymer largely follow the Wzx/Wzy-dependent pathway, which relies on Und-P to build and transport O-antigen subunits. researchgate.netbiorxiv.org
The biosynthesis of the O-antigen repeating unit (O-unit) begins on the cytoplasmic face of the inner membrane. nih.govnih.gov The process is initiated by the transfer of a sugar-phosphate from a nucleotide sugar precursor to undecaprenyl phosphate. asm.orgbiorxiv.org This first step forms an Und-PP-linked sugar. nih.gov Subsequently, a series of specific glycosyltransferases sequentially add other sugars to build the complete O-unit, which typically consists of three to eight sugar residues. biorxiv.orgnih.gov The entire assembly of the oligosaccharide O-unit occurs while it is anchored to the membrane via the undecaprenyl pyrophosphate lipid carrier. wikipedia.orgnih.gov
After the O-unit is fully assembled on the Und-PP carrier on the cytoplasmic side, it must be moved to the periplasmic side for polymerization. nih.gov This critical translocation step is mediated by a specific inner membrane flippase known as Wzx. nih.govresearchgate.netoup.com Wzx proteins are highly diverse and exhibit substrate preference, often recognizing and transporting only their cognate Und-PP-linked O-unit. nih.govasm.org This gatekeeper function ensures that only correctly synthesized O-units are flipped to the periplasm for the subsequent steps of LPS assembly. biorxiv.orgnih.gov In some bacteria, such as Pseudomonas aeruginosa, the Wzx flippase possesses a cationic lumen which is thought to facilitate the translocation of the anionic Und-PP-linked O-unit across the membrane. asm.orgnih.gov
Once the Und-PP-linked O-units are delivered to the periplasmic face of the inner membrane by Wzx, they are polymerized into long chains by the O-antigen polymerase, Wzy. researchgate.netnih.gov Wzy is an integral membrane protein that catalyzes the formation of glycosidic bonds, joining new O-units to the growing O-antigen polymer. nih.govasm.org The length of the final O-antigen chain is not random but is controlled by a polysaccharide co-polymerase protein, typically Wzz. oup.comasm.org Wzz interacts with the Wzy polymerase to regulate the extent of polymerization, resulting in a specific modal chain length distribution characteristic of the bacterial species. oup.comnih.gov Following polymerization, the completed O-antigen chain is transferred from the Und-PP carrier to the lipid A-core by the WaaL ligase, forming the final LPS molecule. researchgate.net
Table 2: Key Proteins in O-Antigen Transport and Polymerization
| Protein | Type | Function |
|---|---|---|
| Wzx | Flippase (Translocase) | Translocates the Und-PP-linked O-unit across the inner membrane. nih.govresearchgate.netoup.com |
| Wzy | Polymerase | Elongates the O-antigen chain in the periplasm. nih.govnih.govasm.org |
| Wzz | Co-polymerase | Regulates the length of the O-antigen chain. oup.comasm.org |
| WaaL | Ligase | Transfers the completed O-antigen to the lipid A-core. researchgate.net |
Teichoic Acid Synthesis (Wall Teichoic Acids and Lipoteichoic Acids)
Teichoic acids (TAs) are anionic polymers found in the cell walls of many Gram-positive bacteria, contributing to cell wall structure, ion homeostasis, and pathogenesis. nih.gov The biosynthesis of both wall teichoic acids (WTAs), which are covalently linked to peptidoglycan, and lipoteichoic acids (LTAs), which are anchored to the cytoplasmic membrane, relies on undecaprenyl phosphate as a lipid carrier for their precursors. tandfonline.comnih.govresearchgate.netharvard.edu The biosynthetic pathways for TAs and peptidoglycan share the same lipid carrier, Und-P, highlighting its central role in cell wall construction. researchgate.netnih.gov
The synthesis of wall teichoic acids is initiated in the cytoplasm with the formation of a linkage unit attached to Und-P. This process begins with the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) moiety from UDP-GlcNAc to Und-P, a reaction catalyzed by the TagO or TarO enzymes. nih.gov This forms the first lipid-linked intermediate, Und-PP-GlcNAc.
Following this initial step, additional sugar residues are added to complete the linkage unit. In many bacteria, such as Bacillus subtilis, an N-acetylmannosamine (ManNAc) residue is transferred from UDP-ManNAc to create the disaccharide ManNAc-GlcNAc, which is linked to Und-PP. nih.govnih.gov The enzymes responsible for transferring these glycosyl residues exhibit specificity for their respective UDP-sugar donors. nih.gov This linkage unit, typically composed of a disaccharide and one to three glycerol (B35011) phosphate monomers, is highly conserved across different species and serves to anchor the teichoic acid polymer to the peptidoglycan layer. nih.gov
Table 1: Key Enzymes and Intermediates in Teichoic Acid Linkage Unit Synthesis
| Enzyme | Organism Example | Substrate(s) | Product | Function |
| TagO/TarO | Bacillus subtilis | Und-P, UDP-GlcNAc | Und-PP-GlcNAc | Initiates linkage unit synthesis by transferring GlcNAc-1-P to the lipid carrier. nih.gov |
| TarA | Bacillus subtilis W23 | Und-PP-GlcNAc, UDP-ManNAc | Und-PP-GlcNAc-ManNAc | Adds the second sugar to the linkage unit. nih.gov |
| Group A Enzymes | B. subtilis, S. aureus | UDP-ManNAc | ManNAc-GlcNAc-PP-Und | Specific for UDP-ManNAc in forming the linkage unit disaccharide. nih.gov |
| Group B Enzymes | Bacillus coagulans | UDP-glucose | Glc-GlcNAc-PP-Und | Specific for UDP-glucose in forming the linkage unit disaccharide. nih.gov |
Once the linkage unit is fully assembled on the undecaprenyl phosphate carrier at the inner leaflet of the cytoplasmic membrane, the main chain of the teichoic acid polymer is synthesized. This chain consists of repeating units of either glycerol phosphate or ribitol (B610474) phosphate. researchgate.netnih.gov These repeating units are sequentially added to the linkage unit-Und-PP intermediate.
After the polymerization is complete, the entire teichoic acid polymer, still attached to the Und-P carrier, is translocated across the cytoplasmic membrane. The final step involves the covalent attachment of the teichoic acid, via its linkage unit, to the C-6 hydroxyl group of N-acetylmuramic acid residues within the growing peptidoglycan chains. researchgate.net This reaction releases undecaprenyl pyrophosphate (Und-PP). harvard.edu The Und-PP is then dephosphorylated by specific phosphatases to regenerate Und-P, which is subsequently flipped back to the cytoplasmic face of the membrane to participate in another round of synthesis. harvard.edunih.govbiorxiv.org
Other Extracellular Polysaccharide Biosynthesis Pathways
The role of this compound extends beyond peptidoglycan and teichoic acid synthesis. It serves as a universal lipid carrier for the assembly and transport of a wide variety of other extracellular polysaccharides that are crucial for bacterial survival and interaction with their environment. nih.govasm.orgnih.gov
Many bacteria produce capsular polysaccharides (CPS), which form a protective outer layer that shields the cell from environmental stresses, host immune responses, and bacteriophage infection. The biosynthesis of these capsules is frequently dependent on the Wzx/Wzy pathway, which utilizes Und-P as the lipid carrier. nih.gov In this process, the repeating oligosaccharide units of the capsule are assembled on Und-P on the cytoplasmic side of the membrane. The resulting Und-PP-linked oligosaccharide is then translocated to the periplasmic face by a flippase (Wzx), where the units are polymerized (by Wzy) and subsequently attached to the cell surface. nih.gov This mechanism underscores the fundamental role of Und-P in the biogenesis of diverse surface glycopolymers. asm.orgnih.govbiorxiv.orgasm.org
Enterobacterial Common Antigen (ECA) is a glycolipid found in the outer membrane of all members of the Enterobacteriaceae family. nih.govnih.gov Its synthesis is another critical process that relies on Und-P. The biosynthesis begins on the cytoplasmic side of the inner membrane when the enzyme WecA catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to Und-P, forming Und-PP-GlcNAc (also known as ECA-Lipid I). nih.govresearchgate.netasm.org
Subsequently, two more sugars, N-acetyl-D-mannosaminuronic acid (ManNAcA) and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc), are sequentially added by the glycosyltransferases WecG and WecF, respectively, to complete the ECA trisaccharide repeat unit on the lipid carrier. asm.orgresearchgate.net This Und-PP-linked trisaccharide is then flipped across the inner membrane into the periplasm. researchgate.net Because ECA synthesis competes with peptidoglycan and O-antigen synthesis for the limited pool of Und-P, any disruption that leads to the accumulation of ECA-lipid intermediates can sequester the carrier and negatively impact cell wall integrity. nih.govnih.gov
Table 2: Key Steps in Enterobacterial Common Antigen (ECA) Repeat Unit Synthesis
| Step | Enzyme | Substrates | Product | Location |
| 1. Initiation | WecA | Und-P, UDP-GlcNAc | Und-PP-GlcNAc (ECA-Lipid I) | Cytoplasm nih.govresearchgate.net |
| 2. Elongation 1 | WecG | Und-PP-GlcNAc, UDP-ManNAcA | Und-PP-GlcNAc-ManNAcA (ECA-Lipid II) | Cytoplasm researchgate.net |
| 3. Elongation 2 | WecF | Und-PP-GlcNAc-ManNAcA, dTDP-Fuc4NAc | Und-PP-GlcNAc-ManNAcA-Fuc4NAc (ECA-Lipid III) | Cytoplasm researchgate.net |
| 4. Translocation | WzxE | Und-PP-linked trisaccharide | Periplasmic Und-PP-linked trisaccharide | Inner Membrane researchgate.net |
Protein Glycosylation in Prokaryotes
While once thought to be exclusive to eukaryotes, N-linked protein glycosylation is now known to occur in prokaryotes, and this process also utilizes an undecaprenyl-based lipid carrier. nih.govoup.com In the bacterium Campylobacter jejuni, a general N-linked glycosylation system modifies proteins by transferring a complex heptasaccharide from an undecaprenyl pyrophosphate (Und-PP) donor to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr. oup.compnas.orgebi.ac.uk
The assembly of this heptasaccharide is a stepwise process that begins on the Und-P carrier. pnas.org The pathway is initiated by the PglC enzyme, which links UDP-bacillosamine (UDP-Bac) to Und-P, forming the first membrane-associated intermediate, Und-PP-Bac. pnas.orgebi.ac.uk A series of other glycosyltransferases then act sequentially to build the full heptasaccharide onto this lipid-linked foundation. nih.govpnas.org Once assembled, the complete glycan is transferred from the Und-PP carrier to the target protein by an oligosaccharyltransferase. pnas.org This discovery highlights the conserved strategy of using polyprenyl phosphate carriers for glycan assembly across different biological domains and processes. oup.com
N-linked Protein Glycosylation Processes
While long considered a hallmark of eukaryotes, N-linked protein glycosylation is now recognized as a significant post-translational modification in bacteria. In this process, a pre-assembled oligosaccharide is transferred en bloc to specific asparagine residues within a target protein. This compound is the foundational lipid anchor upon which this oligosaccharide is built. researchgate.netnih.gov
The best-characterized prokaryotic N-linked glycosylation system is found in the human pathogen Campylobacter jejuni. nih.govpnas.org The pathway, encoded by the pgl (protein glycosylation) gene cluster, initiates on the cytoplasmic face of the inner membrane. nih.govrsc.org The process begins when a phosphoglycosyltransferase, PglC, catalyzes the transfer of a sugar phosphate to this compound, forming the first lipid-linked intermediate, undecaprenyl pyrophosphate-linked N,N'-diacetylbacillosamine (Und-PP-Bac). nih.govoup.comuniprot.org
Following this initiating step, a series of glycosyltransferases (PglA, PglJ, PglH, and PglI) sequentially add sugar residues to the Und-PP-Bac base. nih.govpnas.orgnih.gov This assembly results in a complex heptasaccharide attached to the undecaprenyl pyrophosphate carrier. nih.govnih.govnih.gov Once fully assembled, the entire lipid-linked oligosaccharide (LLO) is translocated across the inner membrane to the periplasm by a flippase, believed to be the ABC transporter PglK (formerly WlaB). nih.govoup.com In the periplasm, the oligosaccharyltransferase (OST) PglB transfers the heptasaccharide from the undecaprenyl pyrophosphate donor to the asparagine side chain of target proteins within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). nih.govpnas.orgrsc.orguniprot.org
Key Stages of Prokaryotic N-linked Glycosylation Involving Undecaprenyl Phosphate
| Stage | Description | Key Enzyme(s) | Location | Reference |
|---|---|---|---|---|
| Initiation | Transfer of the first sugar phosphate (Bac-P) to this compound (Und-P). | PglC (Phosphoglycosyltransferase) | Cytoplasm | nih.govoup.comuniprot.org |
| Elongation | Stepwise addition of six more sugar residues to the lipid-linked monosaccharide. | PglA, PglJ, PglH, PglI (Glycosyltransferases) | Cytoplasm | nih.govnih.gov |
| Translocation | Flipping of the completed undecaprenyl pyrophosphate-linked heptasaccharide across the inner membrane. | PglK (ABC Transporter/Flippase) | Inner Membrane | nih.govoup.com |
| Transfer | En bloc transfer of the heptasaccharide from the lipid carrier to the asparagine residue of a target protein. | PglB (Oligosaccharyltransferase) | Periplasm | rsc.orguniprot.org |
Specificity of Polyisoprenyl-glycosyltransferases (PI-GTs)
Polyisoprenyl-phosphate glycosyltransferases (PI-GTs) are a class of enzymes that catalyze the transfer of sugar moieties from activated donors to polyisoprenyl phosphate acceptors like this compound. nih.gov The specificity of these enzymes is critical for ensuring the correct initiation and assembly of the diverse glycans required by the cell. In Gram-negative bacteria, undecaprenyl phosphate is the primary polyisoprenyl lipid carrier used by these enzymes. nih.gov
The enzymes of the C. jejuni N-glycosylation pathway demonstrate clear specificity for their substrates. PglC, the phosphoglycosyltransferase that initiates the pathway, specifically links UDP-bacillosamine to undecaprenyl phosphate. nih.govoup.comasm.org Subsequent glycosyltransferases also exhibit specificity. For instance, PglA, which adds the first N-acetylgalactosamine (GalNAc) residue, shows a strong preference for the undecaprenyl pyrophosphate-linked bacillosamine (Und-PP-Bac) acceptor over other potential substrates. nih.govnih.gov
Structural and bioinformatic studies have begun to reveal the basis for this specificity. For example, in Campylobacter concisus PglA, specific amino acid residues within a substrate-binding loop, such as Proline-281, are crucial for directing the enzyme's preference for GalNAc over other sugars like GlcNAc. nih.gov This level of precision is essential for the ordered assembly of the final heptasaccharide. nih.gov The enzymes in these pathways are generally categorized as GT-A or GT-B fold glycosyltransferases, with conserved structural features that facilitate the binding of the nucleotide-sugar donor and the lipid-phosphate acceptor at the membrane interface. nih.govnih.gov The ability of these enzymes to recognize both the specific sugar donor and the long-chain, membrane-embedded this compound acceptor is fundamental to the entire process of N-linked glycosylation.
Characteristics of Key PI-GTs in Campylobacter N-Glycosylation
| Enzyme | Function | Substrate Specificity Details | Reference |
|---|---|---|---|
| PglC | Initiates LLO biosynthesis by transferring Bac-1-P to Und-P. | Recognizes both undecaprenyl phosphate and UDP-bacillosamine. Essential for initiating the pathway. | nih.govoup.comuniprot.org |
| PglA | Adds the first GalNAc residue to the Und-PP-Bac acceptor. | Shows a strong preference for Und-PP-Bac. Specific amino acid motifs determine sugar donor preference (GalNAc vs. GlcNAc). | nih.govnih.gov |
| PglJ | Adds the second GalNAc residue. | Acts on the Und-PP-Bac-GalNAc disaccharide intermediate. | nih.govnih.gov |
| PglH | Functions as a polymerase, adding three subsequent GalNAc residues. | Recognizes and elongates the lipid-linked trisaccharide. | nih.gov |
| ArnC (Salmonella) | Attaches aminoarabinose to undecaprenyl phosphate in LPS modification pathways. | A well-studied example of a PI-GT that utilizes Und-P as the lipid acceptor for cell surface modification. | nih.gov |
Regulation and Interplay of Tritrans,heptacis Undecaprenyl Phosphate Metabolism
Competition for the Common Undecaprenyl Phosphate (B84403) Pool Among Competing Biosynthetic Pathways
The cytoplasmic membrane of a bacterium contains a finite and surprisingly small pool of UndP. plos.orgnih.gov This limited resource must be shared among several crucial biosynthetic pathways, creating a competitive environment for this essential lipid carrier. nih.govbiorxiv.org The most critical pathway reliant on UndP is the synthesis of peptidoglycan (PG), a macromolecule that forms the bacterial cell wall and is indispensable for cell shape and survival. nih.gov PG precursors are assembled on UndP to form Lipid I and Lipid II, which are then flipped across the membrane for polymerization. nih.govresearchgate.net
However, numerous other pathways also vie for access to the UndP pool. These include the synthesis of:
Wall Teichoic Acids (WTAs) : Anionic polymers linked to the peptidoglycan in Gram-positive bacteria. nih.govnih.gov
O-antigen Lipopolysaccharide (LPS) : A major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov
Capsular Polysaccharides : Protective outer layers that contribute to virulence. biorxiv.orgnih.gov
Exopolysaccharides : Secreted polysaccharides involved in biofilm formation. biorxiv.orgnih.gov
Protein and Lipid Glycosylation : The attachment of sugars to proteins and lipids, modifying their function. nih.govnih.gov
This competition means that the flux through any one of these pathways can directly impact the others. biorxiv.org For instance, mutations or chemical inhibitions that cause the accumulation of UndP-linked intermediates in one pathway can sequester the carrier, depleting the free UndP pool. biorxiv.orgnih.gov This depletion can severely impair other processes, particularly the essential synthesis of peptidoglycan, leading to compromised cell envelope integrity, morphological defects, and even cell death. biorxiv.orgnih.gov The efficient recycling of UndP, where it is dephosphorylated from its pyrophosphate form (UndPP) after delivering its cargo, is therefore critical to replenish the pool for subsequent rounds of synthesis. nih.govnih.gov The existence of multiple, conditionally essential UndPP phosphatases in organisms like Escherichia coli underscores the complexity of managing this shared resource. nih.gov
Table 1: Major Biosynthetic Pathways Competing for the Undecaprenyl Phosphate (UndP) Pool
| Pathway | Synthesized Product | Bacterial Type | Essentiality | Reference |
|---|---|---|---|---|
| Peptidoglycan (PG) Synthesis | Cell Wall | Most Bacteria | Essential | nih.gov |
| Wall Teichoic Acid (WTA) Synthesis | Anionic Cell Wall Polymer | Gram-positive | Conditional | nih.gov, nih.gov |
| O-Antigen Synthesis | Lipopolysaccharide (LPS) | Gram-negative | Conditional | nih.gov, nih.gov |
| Capsular Polysaccharide Synthesis | Protective Capsule | Various | Conditional | biorxiv.org, nih.gov |
Cellular Stress Response Mechanisms Governing Undecaprenyl Phosphate Availability (e.g., SigM Pathway in Bacillus subtilis)
Bacteria have evolved sophisticated stress response mechanisms to monitor and manage the availability of UndP, ensuring that its use is prioritized for the most critical processes when the pool becomes limited. plos.orgnih.gov A paramount example of such a regulatory system is the SigM signaling pathway in the Gram-positive bacterium Bacillus subtilis. plos.orgnih.gov
The SigM pathway functions as a homeostatic control system for UndP usage. plos.org It is governed by the alternative sigma factor SigM and its cognate anti-sigma factor complex, YhdLK, which is anchored in the cell membrane. plos.orgnih.gov
Sensing UndP Depletion : Under normal conditions, when UndP levels are sufficient, the YhdLK complex sequesters SigM at the membrane, keeping it inactive. plos.orgnih.gov However, when the pool of free UndP is depleted, for instance by antibiotics that trap UndP-linked intermediates of PG synthesis, the YhdLK complex senses this change. plos.orgresearchgate.net
Activation of SigM : In response to low UndP levels, SigM is rapidly released from the YhdLK complex. plos.org Once free in the cytoplasm, SigM can bind to RNA polymerase and direct the transcription of a specific set of genes known as the SigM regulon. plos.orgnih.gov
Prioritizing Essential Synthesis : The activation of the SigM regulon orchestrates a multi-pronged response aimed at restoring the UndP pool and prioritizing its allocation to the essential PG synthesis pathway. nih.govnih.gov This response includes activating genes that increase flux through the PG biogenesis pathway, promoting the recycling of the lipid carrier, and crucially, liberating UndP from non-essential pathways. nih.govnih.gov
Recent research has identified two new enzymes controlled by SigM that directly contribute to replenishing the free UndP pool. nih.gov
UshA : This enzyme liberates UndP from UndP-monophosphate-linked sugars, such as those that accumulate during abortive lipoteichoic acid (LTA) glycosylation. nih.gov
UpsH : This enzyme releases UndP from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.gov
The SigM pathway is essential for viability when UndP availability is restricted, highlighting its critical role in managing cellular stress related to cell wall biogenesis. plos.orgplos.org
Table 2: Key Components of the SigM-Mediated Stress Response in Bacillus subtilis
| Component | Type | Function | State when UndP is Low | Reference |
|---|---|---|---|---|
| UndP | Lipid Carrier | Transports sugar precursors | Depleted (The trigger) | plos.org |
| YhdLK | Anti-sigma Factor Complex | Sequesters SigM at the membrane | Releases SigM | plos.org, nih.gov |
| SigM | Sigma Factor | Transcriptional activator | Active, binds RNA polymerase | nih.gov, nih.gov |
| UshA | Hydrolase | Liberates UndP from UndP-linked sugars | Expression induced | nih.gov |
| UpsH | Phosphoesterase | Liberates UndP from UndPP-linked polymers | Expression induced | nih.gov |
Regulatory Networks Impacting Bacterial Physiology and Adaptation
The regulation of UndP metabolism is a critical hub that integrates information about the status of cell wall synthesis with broader aspects of bacterial physiology and adaptation. nih.govplos.org The SigM pathway in B. subtilis is a clear example of a network that allows the bacterium to adapt to envelope stress, but similar homeostatic pathways are likely common across the bacterial domain. plos.orgnih.gov These networks are vital for survival in fluctuating environments and during challenges such as antibiotic exposure or host immune responses. nih.gov
In E. coli, the complexity of UndP regulation is highlighted by the presence of at least four different enzymes (BacA, PgpB, YbjG, LpxT) that can dephosphorylate UndPP to UndP, suggesting a layered control system that may respond to different cellular conditions. nih.gov Genetic screens in E. coli strains with defective UndP recycling have revealed novel connections between UndP metabolism and other fundamental processes, including cell division, DNA replication and repair, and signal transduction. nih.gov For example, a link was discovered to the QseBC two-component system, where its dysregulation in the absence of the sensor kinase QseC leads to cell shape defects and lysis, a phenotype that can be suppressed by modulating downstream pathways. nih.gov
These regulatory networks ensure that the synthesis of the cell envelope is coordinated with cell growth and division. asm.org By controlling the allocation of the limited UndP pool, bacteria can prioritize the maintenance of structural integrity via peptidoglycan synthesis over the production of more variable, non-essential surface polymers. nih.gov This ability to adapt cell surface composition in response to stress is a crucial aspect of bacterial fitness, impacting virulence, biofilm formation, and resistance to environmental insults. nih.gov Understanding these intricate regulatory frameworks provides a deeper insight into the fundamental vulnerabilities of bacterial cell integrity. nih.gov
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Tritrans,heptacis-undecaprenyl phosphate | Undecaprenyl phosphate (UndP) |
| Undecaprenyl pyrophosphate | UndPP |
| Peptidoglycan | PG |
| Wall Teichoic Acid | WTA |
| Lipopolysaccharide | LPS |
| Lipoteichoic Acid | LTA |
| UDP-N-acetylglucosamine | |
| UDP-N-acetylmuramyl pentapeptide | |
| Farnesyl pyrophosphate | |
| Isopentenyl pyrophosphate | |
| Undecaprenol (B103720) |
Advanced Research Methodologies for Studying Tritrans,heptacis Undecaprenyl Phosphate
Enzymatic Assays and Biochemical Characterization of Associated Proteins
The functional analysis of proteins involved in the Und-P cycle, such as undecaprenyl pyrophosphate synthase (UppS) and various undecaprenyl pyrophosphate (Und-PP) phosphatases, relies heavily on robust enzymatic assays. These assays are crucial for determining kinetic parameters, substrate specificity, and the effect of inhibitors.
A common method for measuring UppS activity is a kinetics-based assay using a radiolabeled substrate. frontiersin.org This technique quantifies the formation of undecaprenyl pyrophosphate (UPP or C55-PP) by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-isopentenyl pyrophosphate (IPP), into the final product. frontiersin.org The reaction mixture typically includes the enzyme, the allylic substrate farnesyl pyrophosphate (FPP), the isotopic donor IPP, and necessary cofactors like Mg²⁺ and a detergent such as Triton X-100, which is essential for enzyme activity. frontiersin.orgnih.gov
Biochemical characterization of the enzymes that dephosphorylate Und-PP to generate the active Und-P carrier has also been a focus. nih.gov In Escherichia coli, four enzymes have been identified with this phosphatase activity: BacA, PgpB, YbjG, and LpxT. nih.gov Enzymatic assays were pivotal in confirming that BacA catalyzes the dephosphorylation of C55-PP to C55-P. nih.gov Similarly, the phosphatase activity of PgpB and YbjG has been characterized. tandfonline.com Interestingly, while LpxT can dephosphorylate UPP, it more efficiently catalyzes the transfer of a phosphate (B84403) group from UPP to Lipid A, demonstrating a phosphotransferase activity. tandfonline.com In Gram-positive bacteria like Streptococcus mutans, a bifunctional enzyme, undecaprenol (B103720) kinase (UK), not only phosphorylates undecaprenol (C55OH) but also acts as a Mg-ADP-dependent undecaprenyl phosphate phosphatase (UpP), converting C55P back to C55OH. nih.gov
These enzymatic studies provide fundamental data on how the pool of the lipid carrier is maintained and recycled. nih.gov For instance, in Bacillus subtilis, two enzymes, UshA and UpsH, have been identified that liberate Und-P from dead-end intermediates to replenish the free carrier pool during cellular stress. nih.govnih.gov
Structural Biology Approaches
Structural biology provides atomic-level insights into how the enzymes of the undecaprenyl phosphate pathway function. Techniques like X-ray crystallography and cryo-electron microscopy have been instrumental in revealing the architecture of these proteins and their interactions with substrates and ligands.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes at atomic resolution. wikipedia.orgucsf.edu The process involves crystallizing a purified protein and then diffracting X-rays off the crystal lattice. youtube.com The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein is built and refined. youtube.comyoutube.com This method has been successfully applied to undecaprenyl pyrophosphate synthase (UppS), the enzyme that synthesizes Und-PP. asm.org
Crystal structures of UppS from E. coli have been solved in both apo (unbound) and halo (bound to substrate/cofactor) forms, providing a detailed understanding of its catalytic mechanism. nih.gov The structure of UppS in a complex with a sulfate (B86663) ion, magnesium, and Triton revealed key aspects of substrate binding and the catalytic process. asm.org These structural studies show that UppS catalyzes the sequential condensation of eight IPP molecules with one FPP molecule to form C55-PP. frontiersin.org
X-ray crystallography has also shed light on polyprenyl phosphate glycosyltransferases (Pren-P GTs), a class of enzymes that use Und-P as a lipid acceptor. nih.gov For example, the crystal structure of ArnC, an integral membrane glycosyltransferase that attaches an aminoarabinose sugar to Und-P in the pathway leading to polymyxin (B74138) resistance, was determined. nih.gov The structure revealed that ArnC possesses a classic GT-A fold and provided insights into how it associates with the bacterial inner membrane and facilitates glycosylation. nih.gov
| Enzyme | Organism | Technique | Key Findings from Structure | Resolution (Å) |
| UppS | Escherichia coli | X-ray Crystallography | Revealed substrate binding mode and catalytic mechanism for C55-PP synthesis. asm.org | N/A |
| UppS Complex | Streptococcus pneumoniae | X-ray Crystallography | Showed binding of a drug-like inhibitor, providing a basis for antibacterial design. researchgate.net | 2.1 - 2.2 |
| ArnC | Salmonella enterica | X-ray Crystallography | Determined the structure of a GT-A fold glycosyltransferase that utilizes Und-P. nih.gov | N/A |
N/A: Specific resolution data not available in the provided search results.
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for determining the structures of large, dynamic, or membrane-embedded protein complexes that are often difficult to crystallize. bohrium.comnih.gov The technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net Thousands of individual particle images are then computationally averaged and reconstructed into a 3D model. bohrium.com
Cryo-EM is particularly well-suited for studying membrane-associated complexes involved in the Und-P pathway, as it allows for structural analysis of proteins within a more native-like lipid environment, such as a detergent micelle or a lipid nanodisc. bohrium.comnih.gov This is critical for enzymes like the Und-PP phosphatases (e.g., PgpB, YbjG) and glycosyltransferases (e.g., ArnC), which are integral membrane proteins. tandfonline.comnih.gov For example, cryo-EM structures of the glycosyltransferase ArnC in both apo and nucleotide-bound states revealed a conformational transition that occurs upon substrate binding, providing mechanistic details of catalysis. researchgate.net The technique has also been used to study the endoplasmic reticulum membrane complex (EMC), which is involved in inserting certain transmembrane helices into the membrane, a process analogous to the handling of lipid-anchored molecules in bacteria. nih.gov
Recent advances in cryo-EM have made it possible to determine high-resolution structures of even small membrane proteins, which were previously intractable. nih.govnih.gov
Genetic Perturbation and Mutagenesis Studies in Bacterial Systems
Genetic manipulation of bacterial systems is a cornerstone of research into the function and essentiality of the Und-P pathway. Techniques such as gene disruption, site-directed mutagenesis, and the use of conditional expression systems have been employed to probe the roles of key enzymes.
The essentiality of the uppS gene, which encodes undecaprenyl pyrophosphate synthase, has been demonstrated in bacteria like Streptococcus pneumoniae and E. coli. nih.govnih.gov Initial attempts to create a straightforward gene knockout of uppS in S. pneumoniae by insertional mutagenesis were unsuccessful, as no viable transformants could be obtained, strongly suggesting the gene is essential for growth. nih.gov To confirm this, researchers used a regulatable knockout system. This involved placing the uppS gene and its operon under the control of a tetracycline-inducible promoter, allowing the gene's expression to be turned on or off. nih.gov The inability of the bacteria to grow in the absence of the inducer confirmed that UppS is indispensable. nih.gov
Site-directed mutagenesis has been used to identify critical amino acid residues for the function of UppS. acs.org By systematically replacing conserved aspartate and glutamate (B1630785) residues in E. coli UppS and analyzing the kinetic properties of the mutant enzymes, researchers identified residues crucial for substrate binding and catalysis. acs.org For example, mutating the D26 residue to alanine (B10760859) (D26A) resulted in a 1000-fold decrease in the catalytic rate (kcat), while mutations at D150 and E213 significantly increased the Michaelis constant (Km) for IPP, indicating their importance in substrate binding. acs.org
Similar genetic approaches have been applied to the Und-PP phosphatases. In E. coli, none of the four phosphatase-encoding genes (bacA, ybjG, lpxT, pgpB) are individually essential. However, the simultaneous inactivation of bacA, ybjG, and pgpB results in a lethal phenotype, demonstrating a functional redundancy that is vital for the cell. nih.gov
| Gene/Protein | Organism | Method | Finding |
| uppS | S. pneumoniae | Regulatable knockout system | Demonstrated that the uppS gene is essential for bacterial growth. nih.gov |
| UppS (D26A) | E. coli | Site-directed mutagenesis | D26 residue is critical for catalysis (1000-fold decrease in kcat). acs.org |
| UppS (D150A) | E. coli | Site-directed mutagenesis | D150 residue is significant for IPP binding (50-fold increase in IPP Km). acs.org |
| UppS (E213A) | E. coli | Site-directed mutagenesis | E213 residue is important for both IPP binding (70-fold increase in IPP Km) and catalysis (100-fold decrease in kcat). acs.org |
| bacA, ybjG, pgpB | E. coli | Multiple gene deletion | Simultaneous deletion is lethal, indicating essential redundant function in Und-PP recycling. nih.gov |
Advanced Analytical Techniques for Lipidomics and Glycomics
The study of Und-P and its derivatives within the complex lipid environment of the cell membrane requires sensitive and specific analytical methods. Lipidomics and glycomics approaches, powered by mass spectrometry, have become essential for quantifying these molecules and understanding their metabolic flux.
Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the separation, identification, and quantification of lipids. A developed High-Performance Liquid Chromatography (HPLC) procedure allows for the quantification of undecaprenyl phosphate and its derivatives, undecaprenyl pyrophosphate and undecaprenol. nih.gov In this methodology, lipids are first extracted from bacterial cells, often using a methanol/chloroform-based method. researchgate.net The extracted lipids are then separated using reverse-phase HPLC, where molecules are separated based on their hydrophobicity. researchgate.net The separated lipids are subsequently ionized and analyzed by a mass spectrometer, which measures their mass-to-charge ratio, allowing for precise identification and quantification.
This approach has been used to determine the cellular pool sizes of Und-P and Und-PP in bacteria. For instance, during the exponential growth phase, the pool of Und-P in E. coli was measured to be approximately 75 nmol/g of cell dry weight, while the Und-PP pool was about 270 nmol/g. nih.gov In Staphylococcus aureus, these values were found to be around 50 and 150 nmol/g, respectively. nih.gov Such quantitative data is invaluable for understanding how the cell allocates this limited lipid carrier among the various biosynthetic pathways that depend on it. researchgate.net LC-MS has also been used to directly assess the sequestration of Und-PP-linked intermediates in mutants of cell surface polysaccharide biosynthetic pathways, providing direct evidence of how disruptions in these pathways can impact the availability of the lipid carrier. nih.gov
Radiolabeling and Tracing of Lipid-Linked Intermediates
The transient and low-abundance nature of lipid-linked intermediates in peptidoglycan synthesis necessitates highly sensitive detection methods. Radiolabeling has historically been and continues to be a cornerstone technique for tracing the synthesis and consumption of these molecules, including those involving tritrans,heptacis-undecaprenyl phosphate.
The fundamental principle of this technique involves the introduction of a radioactive isotope into a precursor molecule. This "label" allows researchers to follow the path of the precursor as it is incorporated into downstream products. In the context of peptidoglycan synthesis, radiolabeled UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) is a commonly used precursor. nih.gov The transfer of the radiolabeled phospho-MurNAc-pentapeptide moiety to this compound results in the formation of a radiolabeled Lipid I. nih.govoup.comoup.com Subsequently, the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc forms the radiolabeled Lipid II. nih.gov
The detection of these radiolabeled lipid intermediates can be achieved through various methods. Historically, paper chromatography was used to separate and identify Lipid I and Lipid II based on their migration patterns. nih.gov More modern techniques involve extraction of the lipids from the bacterial membrane followed by separation using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and subsequent detection of the radioactive signal.
A notable application of this methodology is in the study of antibiotics that inhibit cell wall synthesis. For instance, treatment of bacteria with moenomycin or vancomycin (B549263), which inhibit the polymerization of Lipid II, leads to an accumulation of radiolabeled lipid-linked precursors. nih.gov This accumulation is readily detectable and provides insights into the mechanism of action of these drugs. Similarly, the impact of colicin M, which prevents the recycling of undecaprenyl phosphate, can be observed through a decrease in the levels of radiolabeled Lipid I and Lipid II. researchgate.net
Recent advancements have also exploited the enzymatic activity of certain proteins to facilitate the detection of these intermediates. For example, the promiscuous nature of the Staphylococcus aureus PBP4 transpeptidase has been utilized to incorporate biotinylated d-amino acids into Lipid I and Lipid II. nih.govacs.org These biotin-labeled lipids can then be detected with high sensitivity using streptavidin-HRP chemiluminescence, offering a non-radioactive alternative for tracing these intermediates. nih.gov
Table 1: Research Findings from Radiolabeling and Tracing Studies
| Study Focus | Methodology | Key Findings | References |
| Detection of Lipid Intermediates | Use of radiolabeled UDP-MurNAc-pentapeptide in cell-free systems from S. aureus and M. luteus. | Successfully identified and distinguished Lipid I and Lipid II as radiolabeled materials. | nih.gov |
| Effect of Antibiotics on Lipid Precursors | Treatment of S. aureus with various antibiotics followed by extraction and detection of biotinylated lipid intermediates. | Moenomycin and vancomycin treatment led to increased levels of lipid-linked precursors. | nih.gov |
| Colicin M Mechanism of Action | Kinetic analysis of radiolabeled meso-diaminopimelic acid (A2pm) incorporation in colicin M-treated cells. | Observed a rapid halt in peptidoglycan synthesis, a decrease in Lipid I and Lipid II, and an accumulation of UDP-MurNAc-pentapeptide. | researchgate.net |
| Cellular Location of Lipid Intermediates | Specific radiolabeling and sucrose (B13894) gradient centrifugation in E. coli. | Established the physical association of lipid intermediates with the cytoplasmic membrane. | nih.gov |
Computational and Biophysical Simulations
Computational and biophysical simulations provide a powerful lens to investigate the molecular-level details of this compound and its interactions within the complex environment of the bacterial cell membrane. These in silico approaches complement experimental data by offering insights into dynamic processes that are often difficult to capture through other means.
Molecular Dynamics Simulations of Lipid-Linked Intermediates and Membrane Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, dynamic view of molecular behavior. tandfonline.com In the study of this compound and its derivatives, MD simulations are particularly valuable for understanding their conformational flexibility and interactions with both enzymes and the lipid bilayer.
A key area of investigation is the interaction between undecaprenyl-pyrophosphate (UPP), the precursor to undecaprenyl phosphate, and the enzymes responsible for its synthesis and dephosphorylation. For instance, MD simulations have been employed to study undecaprenyl pyrophosphate synthase (UPPS), the enzyme that synthesizes UPP. nih.gov These simulations have revealed that UPPS is a highly flexible protein with mobile binding pockets in its active site. nih.gov This flexibility allows the enzyme to accommodate its substrates and inhibitors, and understanding these dynamic conformational states is crucial for the design of new antibacterial drugs targeting this enzyme. nih.gov
Furthermore, MD simulations have been used to investigate the binding of undecaprenyl pyrophosphate to membrane-integrated phosphatases like PgpB. tandfonline.com These simulations, often conducted in a realistic membrane/solvent environment, can elucidate the conformational changes that occur upon substrate binding and provide insights into the catalytic mechanism. tandfonline.com Such studies have shown how substrate binding can induce movements in the transmembrane and periplasmic domains of the enzyme, which may be important for its function. tandfonline.com
The interactions of the long, isoprenoid tail of this compound with the lipid bilayer are also a subject of MD simulations. These simulations can help to understand how this lipid carrier is oriented within the membrane and how it influences membrane properties such as thickness and lipid order. acs.org The dynamics of the "flipping" of Lipid II from the cytoplasmic to the periplasmic side of the membrane, a critical step in peptidoglycan synthesis, is another area where MD simulations can provide valuable insights.
Table 2: Applications of Molecular Dynamics Simulations in Undecaprenyl Phosphate Research
| System Studied | Simulation Focus | Key Insights | References |
| Undecaprenyl Pyrophosphate Synthase (UPPS) | Dynamic behavior and inhibitor binding. | Revealed the high flexibility of the enzyme and the existence of rarely sampled conformational states that are key for drug design. | nih.gov |
| PgpB-Undecaprenyl Pyrophosphate Complex | Substrate binding and conformational dynamics in a membrane environment. | Demonstrated how substrate binding is coupled to movements in the transmembrane and periplasmic domains of the enzyme. | tandfonline.com |
| General Lipid-Membrane Interactions | Penetration and effect of small molecules on membrane structure. | Showed how the accumulation of molecules within the membrane can alter properties like area per lipid, thickness, and lipid tail order. | acs.org |
| Gram-Negative Bacterial Outer Membranes | Characterization of bilayers containing complex lipids like lipopolysaccharides (LPS). | All-atom MD simulations help characterize bilayer properties such as hydrophobic thickness and area per lipid, providing a more realistic model of the bacterial membrane environment. | acs.org |
Future Perspectives in Tritrans,heptacis Undecaprenyl Phosphate Research
Elucidation of Uncharacterized Enzymes and Regulatory Components
While the core biosynthetic pathway of undecaprenyl phosphate (B84403) is established, many of the enzymes and regulatory networks that fine-tune its availability remain to be fully characterized. The dephosphorylation of undecaprenyl diphosphate (B83284) (UndPP) to regenerate the active UndP carrier is a crucial step, performed by at least two unrelated families of integral membrane proteins: BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. nih.govresearchgate.net In Escherichia coli, four distinct enzymes—BacA, YbjG, LpxT, and PgpB—are known to catalyze this reaction. asm.org The redundancy of this function is intriguing, as none of these enzymes are individually essential, yet the simultaneous inactivation of the bacA, ybjG, and pgpB genes is lethal. asm.org This suggests a complex regulatory system to maintain the UndP pool. Future work will likely focus on understanding the specific roles and regulation of each phosphatase. For instance, studies indicate that the transcription of PAP2 family enzyme genes, pgpB and ybjG, is activated when UndPP dephosphorylation activity is reduced, hinting at a transcriptional control mechanism to maintain UndP levels. researchgate.net
Recent discoveries in Bacillus subtilis have highlighted the role of stress-response pathways in managing the UndP pool. The sigma factor SigM and its cognate anti-sigma factor complex respond directly to the availability of free UndP. nih.gov When UndP levels are low, SigM is activated and induces the expression of genes that promote the recycling of the lipid carrier. nih.gov This includes two recently identified enzymes, UshA and UpsH, which liberate UndP from other metabolic intermediates. nih.gov UshA releases UndP from undecaprenyl-monophosphate-linked sugars, while UpsH acts on undecaprenyl-diphosphate-linked wall teichoic acids. nih.govnih.gov The identification of these enzymes opens new avenues for research into how bacteria salvage the limited UndP carrier under conditions of envelope stress.
Table 1: Key Enzymes in Undecaprenyl Phosphate Metabolism and Regulation
| Enzyme/Regulator | Organism | Function | Research Finding |
|---|---|---|---|
| BacA, YbjG, PgpB, LpxT | E. coli | Undecaprenyl diphosphate (UndPP) phosphatases | Provide redundant but essential function in recycling UndPP to UndP. asm.org |
| SigM | B. subtilis | Stress-response sigma factor | Senses low levels of free UndP and activates a rescue response. nih.govnih.gov |
| UshA (YqjL) | B. subtilis | Hydrolase | Liberates UndP from UndP-monophosphate-linked sugars. nih.govnih.gov |
| UpsH (YpbG) | B. subtilis | Metallophosphoesterase | Releases UndP from UndPP-linked wall teichoic acid polymers. nih.govnih.gov |
| DgkA homologue | Gram-positive bacteria | Undecaprenol (B103720) kinase | Catalyzes the phosphorylation of undecaprenol to form UndP. nih.gov |
Understanding Inter-pathway Communication and Metabolic Flux Control
Undecaprenyl phosphate is a shared and limited resource, acting as the universal lipid carrier for the synthesis of a wide array of essential cell envelope polymers. nih.govresearchgate.net These competing pathways include the biosynthesis of peptidoglycan, O-antigen, capsule, and wall teichoic acids. asm.orgnih.gov A critical area for future investigation is understanding how the flux of UndP is managed and distributed among these competing metabolic routes. The dynamics of UndP usage are complex and just beginning to be explored. nih.govresearchgate.net
Sequestration of UndP in one pathway can have severe consequences for others, potentially leading to morphological defects or impaired growth. researchgate.netnih.gov For example, when UndP-linked intermediates accumulate in the teichoic acid or enterobacterial common antigen (ECA) synthesis pathways, the availability of the lipid carrier for essential peptidoglycan synthesis is reduced, which can compromise cell wall integrity. nih.govresearchgate.net This highlights the profound sensitivity of cell wall synthesis to fluctuations in the polyisoprenoid pool. nih.gov
Regulatory networks play a key role in prioritizing this limited resource. In B. subtilis, the SigM stress-response pathway appears to prioritize the use of UndP for peptidoglycan synthesis when the carrier lipid pool is depleted. nih.gov This is achieved by activating genes that not only increase flux through the cell wall synthesis pathway but also liberate the carrier from other polymer pathways. nih.gov Future research will need to employ systems biology approaches and metabolic flux analysis to quantitatively model how UndP is partitioned. plos.org Elucidating the control mechanisms that govern this metabolic cross-talk will be essential for a complete understanding of bacterial cell envelope biogenesis and could reveal novel targets for antimicrobial agents that disrupt this delicate balance. researchgate.net
Evolutionary Aspects of Polyisoprenoid Lipid Carrier Systems
The use of polyisoprenoid lipids as membrane-anchored carriers for glycan biosynthesis is a remarkably conserved feature across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govresearchgate.net This suggests an ancient origin for this fundamental biochemical process. Phylogenomic studies indicate that the core enzymes required for the synthesis of basic unsaturated polyisoprenols can be traced back to the last universal common ancestor (LUCA). nih.gov This finding supports the hypothesis that an enzymatic mechanism to produce these lipid carriers was present in the earliest forms of life, possibly for a primitive cell wall synthesis mechanism. nih.gov
Despite this common ancestry, the specific types of polyisoprenoid carriers and the final steps in their biosynthesis have diverged among the domains. nih.gov Bacteria predominantly utilize the C55 polyprenol, undecaprenyl phosphate, for these processes. researchgate.net In contrast, Archaea and Eukarya employ a related but distinct class of polyisoprenoids called dolichols, which differ in length and saturation. researchgate.net The evolutionary pressures that led to this divergence are not fully understood.
The study of polyisoprenoid lipid carrier systems provides a window into the evolution of fundamental cellular processes like cell wall construction and protein glycosylation. researchgate.net For instance, the N-linked glycosylation pathways in all domains initiate the assembly of glycans on these cytoplasmically-oriented phosphorylated lipid carriers. researchgate.net The evolutionary history of these systems is complex, with evidence suggesting that the machinery for protein glycosylation is an ancient process that was further elaborated in early eukaryotes. researchgate.net Continued comparative genomic and biochemical studies will be crucial to unravel the evolutionary trajectory of these indispensable lipid carrier systems and the diverse biosynthetic pathways they support.
Q & A
Q. What methodologies are used to detect and quantify tritrans,heptacis-undecaprenyl phosphate in bacterial membranes?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is employed to quantify undecaprenyl phosphate (C55-P) and its derivatives. For example, lipid extracts are separated using C18 reverse-phase columns, and peaks are compared to synthetic standards. This method resolves discrepancies in pool sizes under antibiotic stress or genetic perturbations .
Q. How does this compound function in bacterial cell wall biosynthesis?
The lipid carrier transports peptidoglycan precursors (e.g., Lipid II) across the cytoplasmic membrane. After polymerization, the undecaprenyl pyrophosphate (C55-PP) byproduct is dephosphorylated by phosphatases (e.g., BacA or LpxT) to regenerate C55-P for recycling. Disruption of this cycle, such as via uppS gene knockout, leads to cell wall defects and lethality in Streptococcus pneumoniae .
Advanced Research Questions
Q. How can researchers resolve contradictions in undecaprenyl phosphate pool measurements across experimental conditions?
Discrepancies often arise from differences in extraction protocols (e.g., chloroform/methanol ratios) or bacterial growth phases. Standardize methods by spiking samples with internal standards (e.g., deuterated C55-P) and validate via ESI-MS/MS. For instance, Francisella novicida studies used DEAE cellulose purification and NMR to confirm undecaprenyl phosphate-β-D-galactosamine structure, avoiding interference from glycerophospholipids .
Q. What genetic tools are available to study undecaprenyl phosphate translocases, and how do their roles vary in environmental adaptation?
Conditional knockout systems (e.g., Vibrio cholerae DUF368 mutants) combined with phenotypic assays (morphological defects, antibiotic sensitivity) reveal transporter specificity. For example, S. aureus DedA family proteins are essential for C55-P recycling under high salinity, highlighting environment-dependent fitness. Use lacZ reporter fusions or CRISPR interference to modulate expression .
Q. How does undecaprenyl phosphate participate in non-canonical pathways, such as lipopolysaccharide (LPS) modification or capsular polysaccharide O-acetylation?
In Campylobacter jejuni, PglC (EC 2.7.8.35) transfers N,N′-diacetylbacillosamine from UDP to C55-P, forming a lipid-linked intermediate for N-glycosylation . Similarly, Francisella novicida uses FlmK to transfer GalN from C55-P-GalN to lipid A, enhancing virulence. Assay activity via in vitro membrane extracts with radiolabeled substrates (e.g., UDP-³H-GalNAc) .
Q. What advanced imaging or biophysical techniques elucidate undecaprenyl phosphate dynamics in live cells?
Fluorescent probes (e.g., Nile red analogs) or click chemistry (alkyne-tagged IPP analogs) enable real-time tracking via super-resolution microscopy. For example, Bacillus subtilis studies used fluorescence recovery after photobleaching (FRAP) to quantify C55-P diffusion rates in membranes .
Methodological Guidance
- For enzymatic assays : Purify UppS homologs via Ni²⁺-affinity chromatography (His-tagged constructs) and optimize activity with 0.1% Triton X-100 and 10 mM MgCl₂ .
- For structural analysis : Combine ESI-MS/MS (e.g., m/z 1006.5 [M-H]⁻ for C55-P-GalN) with ¹H/³¹P NMR to confirm phosphodiester linkages .
- For genetic studies : Use allelic exchange with uppS conditional mutants (e.g., E. coli ΔuppS/pBAD-uppS) to study essentiality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
